12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
Overview
Description
12-NBD Stearate is amphipathic, nonesterifiable fluorescent fatty acid probe and is a long-chain fatty acid (LCFA) derivative.
12-NBD Stearate is a fluorescent long-chain fatty acid (LCFA) derivative. It is amphipathic and a non-esterifiable fatty acid probe for incorporation into lipid droplets.
Mechanism of Action
Target of Action
The primary target of 12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid, also known as 12-N-methyl-7-nitrobenzo-2-oxa-1,3-diazolamino stearate or 12-NBDS , is the palmitoylation sites on proteins . Palmitoylation is a post-translational modification that involves the addition of palmitate, a 16-carbon saturated fatty acid, to specific cysteine residues on proteins. This modification plays a crucial role in protein localization, stability, and function .
Mode of Action
12-NBDS acts as a fluorescent analog of palmitoyl-CoA . It interacts with its targets by binding to the palmitoylation sites on proteins, allowing these sites to be fluorescently labeled . This labeling enables the visualization and tracking of protein palmitoylation, providing insights into the dynamics and function of palmitoylated proteins .
Biochemical Pathways
The compound is involved in the palmitoylation pathway . Palmitoylation is a reversible process that modulates the hydrophobicity of proteins, influencing their membrane association, subcellular localization, and interactions with other proteins . By fluorescently labeling palmitoylation sites, 12-NBDS can help elucidate the roles of palmitoylation in various cellular processes and pathways .
Pharmacokinetics
It is expected to be taken up by cells and incorporated into proteins via the action of palmitoyltransferases . The impact of these properties on the compound’s bioavailability remains to be determined.
Result of Action
The action of 12-NBDS results in the fluorescent labeling of palmitoylation sites on proteins . This allows for the visualization and study of protein palmitoylation, contributing to our understanding of the roles of this post-translational modification in cellular processes .
Action Environment
The action of 12-NBDS is influenced by the cellular environment. For instance, the efficiency of its uptake and incorporation into proteins can be affected by the expression and activity of palmitoyltransferases . Furthermore, the fluorescence of the 12-NBDS molecule is environment-sensitive, with its fluorescence increasing in nonpolar environments . This property can influence the detection and study of 12-NBDS-labeled proteins .
Properties
IUPAC Name |
12-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O5/c1-3-4-5-12-15-20(16-13-10-8-6-7-9-11-14-17-23(30)31)28(2)21-18-19-22(29(32)33)25-24(21)26-34-27-25/h18-20H,3-17H2,1-2H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAVELCIPHKGJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922270 | |
Record name | 12-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117056-67-4 | |
Record name | 12-N-Methyl-7-nitrobenzo-2-oxa-1,3-diazolamino stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117056674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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